N1-(吡啶-3-基甲基)-N2-((3-甲苯磺酰-1,3-恶唑烷-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

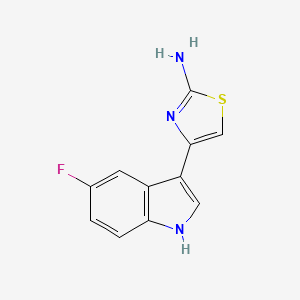

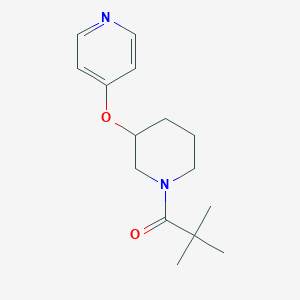

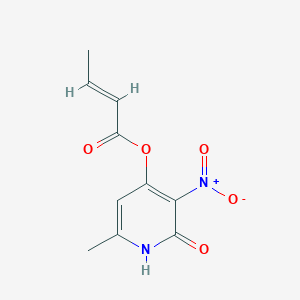

The compound N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic molecule that is likely to be of interest in the field of organic chemistry due to its potential applications in catalysis and synthesis of heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves multi-step reactions that include the formation of intermediate products, which are then further reacted to obtain the desired final compound. For example, the paper titled "N-(1-Oxy-2-picolyl)oxalamic Acid as an Efficient Ligand for Copper-Catalyzed Amination of Aryl Iodides at Room Temperature" discusses the use of a related ligand, N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, in the catalysis of amination reactions . This suggests that similar ligands, possibly including N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, could be synthesized through related methods and used in similar catalytic processes.

Molecular Structure Analysis

The molecular structure of N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would likely feature a pyridine ring, which is a common structural motif in many biologically active compounds and ligands used in catalysis. The presence of the tosyl group and the oxazinan ring suggests that the compound could have multiple reactive sites, which may be exploited in various chemical reactions. The structure of the compound would be expected to be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

While the specific chemical reactions of N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide are not detailed in the provided papers, the reactions of structurally related compounds can provide insights. For instance, the paper on N-1-Naphthyl-3-oxobutanamide discusses a variety of reactions leading to heterocyclic compounds . This suggests that the compound may also participate in reactions that lead to the formation of heterocyclic structures, potentially serving as a precursor for the synthesis of new organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would be influenced by its functional groups and overall molecular structure. The presence of the pyridine ring and tosyl group could affect its solubility, boiling point, and melting point. The compound's reactivity would be influenced by the presence of the oxazinan ring and the oxalamide moiety, which could participate in various chemical reactions, including nucleophilic substitutions and addition reactions. The compound's stability, acidity, and basicity would also be key properties to consider in its analysis.

科学研究应用

催化应用

相关化合物 N1-(2,6-二甲基苯基)-N2-(吡啶-2-基甲基)草酰胺 (DMPPO) 已显示出作为铜催化偶联反应中配体的功效。它使 (杂)芳基卤化物与 1-炔烃偶联,促进了内部炔烃的多样化形成(Chen et al., 2023)。

发现 N,N'-双(吡啶-2-基甲基)草酰胺 (BPMO) 可有效促进 Cu 催化的恶唑烷酮和酰胺与 (杂)芳基碘化物的 N-芳基化,表现出优异的化学选择性和对多种官能团的耐受性(Bhunia et al., 2022)。

结构和计算化学

对 N,N'-双(吡啶-3-基甲基)草酰胺的构象多晶型物进行了研究,揭示了其在单斜空间群中的结晶以及氢键在其分子堆积中的重要性,这是通过 Hirshfeld 表面分析的(Jotani et al., 2016)。

合成和分子结构

已经开发出创新的合成方法用于草酰胺的衍生物,包括 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺。这些方法为蒽草酸衍生物和草酰胺的合成提供了一个有用的公式(Mamedov et al., 2016)。

属性

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-15-5-7-17(8-6-15)30(27,28)24-10-3-11-29-18(24)14-23-20(26)19(25)22-13-16-4-2-9-21-12-16/h2,4-9,12,18H,3,10-11,13-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWVHDAGCZATDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)

![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)